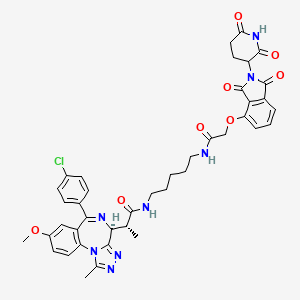

XY-06-007

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C41H41ClN8O8 |

|---|---|

分子量 |

809.3 g/mol |

IUPAC名 |

(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide |

InChI |

InChI=1S/C41H41ClN8O8/c1-22(35-37-48-47-23(2)49(37)29-15-14-26(57-3)20-28(29)36(46-35)24-10-12-25(42)13-11-24)38(53)44-19-6-4-5-18-43-33(52)21-58-31-9-7-8-27-34(31)41(56)50(40(27)55)30-16-17-32(51)45-39(30)54/h7-15,20,22,30,35H,4-6,16-19,21H2,1-3H3,(H,43,52)(H,44,53)(H,45,51,54)/t22-,30?,35+/m1/s1 |

InChIキー |

QTDHGBJLMBQHOW-BPJPHOPQSA-N |

異性体SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2[C@@H](C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl |

正規SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Osimertinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] Developed by AstraZeneca, this potent and selective oral medication was designed to overcome resistance to earlier-generation EGFR-TKIs.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of osimertinib, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Molecular Mechanism of Action

Osimertinib exerts its therapeutic effect through the irreversible inhibition of mutant EGFR.[4] Unlike first and second-generation TKIs, osimertinib demonstrates high potency and selectivity for both the sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[3][4][5] The T790M mutation is a common mechanism of acquired resistance to earlier EGFR inhibitors.[3][6]

The core of osimertinib's mechanism lies in its ability to form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[3][4] This irreversible binding effectively blocks the kinase activity of the receptor, preventing ATP from binding and subsequent autophosphorylation.[4] The inhibition of EGFR phosphorylation leads to the downregulation of critical downstream signaling pathways, primarily the PI3K-Akt and MAPK pathways, which are essential for cancer cell proliferation, survival, and metastasis.[4] A key advantage of osimertinib is its significantly lower affinity for wild-type EGFR, which translates to a more favorable safety profile with reduced off-target toxicities.[1][7]

Data Presentation

Table 1: In Vitro Potency of Osimertinib

| EGFR Mutation Status | IC50 (nM) |

| L858R | 12 |

| L858R/T790M | 1 |

| Wild-Type | ~200-fold higher than L858R/T790M |

Source: DrugBank Online, MedChemExpress[1][8]

Table 2: Pharmacokinetic Properties of Osimertinib

| Parameter | Value |

| Time to Cmax (Median) | 6 hours |

| Plasma Protein Binding | 95% |

| Mean Volume of Distribution (Steady State) | 918 L |

| Mean Half-life | 48 hours |

| Oral Clearance | 14.3 L/hr |

| Major Metabolism Pathways | Oxidation (CYP3A) and dealkylation |

| Elimination | Feces (68%), Urine (14%) |

Source: DrugBank Online[1]

Table 3: Clinical Efficacy of Osimertinib (AURA3 Trial)

| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |

| Objective Response Rate (ORR) | 71% | 31% |

Source: NEJM Journal Watch[9]

Experimental Protocols

Cell-Based Assay for EGFR Phosphorylation Inhibition

Objective: To determine the inhibitory effect of osimertinib on EGFR phosphorylation in cancer cell lines.

Methodology:

-

Cell Culture: Human non-small cell lung cancer cell lines harboring specific EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of osimertinib or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).[10]

-

Lysis: Following treatment, cells are lysed to extract total protein.

-

Quantification: An enzyme-linked immunosorbent assay (ELISA) or Western blotting is performed to quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR.[11]

-

Analysis: The ratio of p-EGFR to total EGFR is calculated and normalized to the vehicle control to determine the percentage of inhibition. IC50 values are calculated using non-linear regression analysis.[11]

In Vitro Cell Viability Assay

Objective: To assess the effect of osimertinib on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.[11]

-

Drug Treatment: After 24 hours, cells are treated with a range of concentrations of osimertinib.[11]

-

Incubation: The plates are incubated for a period of 72 to 96 hours.[11][12]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.[11][12]

-

Data Analysis: The results are normalized to the control wells, and dose-response curves are generated to determine the IC50 values.

Mandatory Visualization

Caption: Osimertinib's irreversible binding to the C797 residue of mutant EGFR.

Caption: Workflow for determining the effect of osimertinib on cell viability.

Resistance Mechanisms

Despite the remarkable efficacy of osimertinib, acquired resistance can develop.[3][13] The most well-characterized on-target resistance mechanism is the emergence of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of osimertinib.[3][14] Off-target resistance mechanisms involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or mutations in downstream effectors like KRAS and BRAF.[3][15] Histologic transformation to small cell lung cancer can also occur.[3] Understanding these resistance pathways is crucial for the development of subsequent lines of therapy.

Conclusion

Osimertinib represents a paradigm of targeted cancer therapy, with a well-defined mechanism of action centered on the irreversible inhibition of mutant EGFR. Its high potency and selectivity translate into significant clinical benefits for patients with EGFR-mutated NSCLC. The continued investigation into resistance mechanisms will be pivotal in optimizing treatment strategies and developing novel therapeutic combinations to further improve patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. Osimertinib: A third-generation tyrosine kinase inhibitor for treatment of epidermal growth factor receptor-mutated non-small cell lung cancer with the acquired Thr790Met mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. jwatch.org [jwatch.org]

- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

XY-06-007: A Selective BRD4 BD1 L94V Degrader - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] A significant challenge in this field is achieving selectivity, particularly for protein isoforms or mutants. The "bump-and-hole" strategy is an elegant approach to engineer selectivity, where a "hole" is created in the target protein through mutation, and a corresponding "bump" is added to the small molecule ligand, ensuring it binds preferentially to the mutant over the wild-type protein.

This technical guide provides an in-depth overview of XY-06-007, a potent and selective degrader of the L94V mutant of the first bromodomain of BRD4 (BRD4 BD1).[2][3] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that play a key role in regulating gene transcription.[4][5] By binding to acetylated histones, BRD4 recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby activating the transcription of key oncogenes like c-MYC.[6][7] The dysregulation of BRD4 is implicated in various cancers, making it a compelling therapeutic target.[4]

This compound was developed using a structure-guided, "bump-and-hole" approach. It is a heterobifunctional molecule that comprises a ligand for the Cereblon (CRBN) E3 ligase linked to a derivative of (+)-JQ1, a well-known BET inhibitor, which has been modified with a "bump" to selectively bind to the L94V "hole" engineered into BRD4 BD1.[2][8] This engineered selectivity allows for the specific degradation of proteins tagged with the BRD4 BD1 L94V mutant, providing a powerful research tool for target validation and studying protein function.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Degradation Potency

| Parameter | Value | Cell Line | Target | Reference |

| DC50 (6h) | 10.2 ± 1.8 nM | 293T cells expressing BRD4BD1 L94V-EGFP | BRD4BD1 L94V-EGFP | [2] |

DC50: Half-maximal degradation concentration.

Table 2: Proteome-wide Selectivity

| Experiment | Findings | Reference |

| Whole Proteome Mass Spectrometry | No significant degradation of off-target proteins was observed. | [2] |

Table 3: Pharmacokinetic Properties (Mouse)

| Route of Administration | Dose | Cmax | Tmax | Elimination Half-life (t1/2) | AUC | Reference |

| Intravenous (IV) | 2.0 mg/kg | - | - | 0.515 h | - | [2] |

| Intraperitoneal (IP) | 10 mg/kg | 6.10 µM | 0.25 h | 0.721 h | - | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Mechanism of Action and Signaling Pathway

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the BRD4 BD1 L94V mutant protein. The molecule facilitates the formation of a ternary complex between the mutant BRD4 protein and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BRD4 BD1 L94V protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.

Caption: Mechanism of this compound-induced degradation of BRD4 BD1 L94V.

BRD4 plays a central role in transcriptional regulation. It binds to acetylated histones at promoters and enhancers and recruits P-TEFb, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. By degrading BRD4, this compound can effectively downregulate the expression of BRD4-dependent genes, including many oncogenes.

Caption: Simplified BRD4 signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

1. Cell Culture and Transfection

-

Cell Lines: 293T cells are commonly used for their high transfectability.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: For reporter assays, cells are transiently transfected with plasmids encoding the target protein fused to a reporter, such as EGFP (e.g., BRD4BD1 L94V-EGFP), using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's instructions.

2. In-Cell Degradation Assay (Flow Cytometry)

-

Objective: To quantify the degradation of a fluorescently tagged target protein.

-

Procedure:

-

Seed transfected 293T cells in a 96-well plate.

-

24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 6 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Analyze the EGFP fluorescence intensity of the cells using a flow cytometer.

-

The mean fluorescence intensity of the treated cells is normalized to the vehicle-treated control to determine the percentage of protein degradation.

-

Plot the percentage of degradation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 value.

-

3. Whole Proteome Mass Spectrometry

-

Objective: To assess the selectivity of the degrader across the entire proteome.

-

Procedure:

-

Treat the relevant cell line with this compound at a concentration known to induce maximal degradation (e.g., 10x DC50) and a vehicle control.

-

After the desired treatment time, harvest the cells and lyse them to extract total protein.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Label the peptides from the treated and control samples with tandem mass tags (TMT) for relative quantification.

-

Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of thousands of proteins.

-

Analyze the data to identify proteins that are significantly downregulated in the this compound-treated sample compared to the control.

-

4. Pharmacokinetic Studies in Mice

-

Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals: Typically, male C57BL/6 mice are used.

-

Procedure:

-

Administer this compound to mice via the desired route (e.g., intravenous or intraperitoneal injection) at a specific dose.

-

Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to isolate plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

-

Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

-

Experimental Workflow

The development and characterization of a selective degrader like this compound typically follow a structured workflow, from initial design to in vivo validation.

Caption: A typical experimental workflow for the development and characterization of a selective degrader.

Conclusion

This compound is a highly potent and selective degrader of the engineered BRD4 BD1 L94V mutant.[2] Its development through the "bump-and-hole" strategy showcases a powerful approach to achieving exquisite selectivity in targeted protein degradation.[2][8] With its favorable in vitro and in vivo properties, this compound serves as a valuable chemical probe for studying the biological functions of specific protein domains and for validating novel therapeutic targets. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound and similar targeted protein degradation technologies in their work.

References

- 1. Trainz [forums.auran.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Guided Design of a "Bump-and-Hole" Bromodomain-Based Degradation Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. researchgate.net [researchgate.net]

- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal-induced Brd4 release from chromatin is essential for its role transition from chromatin targeting to transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the "Bump & Hole" Strategy Featuring XY-06-007: A Selective PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the "Bump & Hole" chemical genetics strategy, exemplified by the potent and selective Proteolysis Targeting Chimera (PROTAC), XY-06-007. This document provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with the development and application of this innovative approach for targeted protein degradation.

Introduction to the "Bump & Hole" Strategy

The "Bump & Hole" strategy is a powerful chemical genetics tool designed to achieve exquisite selectivity for a specific protein isoform among a family of structurally similar proteins.[1][2][3] This approach overcomes the challenge of developing highly specific inhibitors or ligands, which is often hindered by conserved binding sites across protein families.[2]

The core principle involves two key modifications:

-

The "Hole": A bulky amino acid residue within the target protein's binding pocket, often referred to as a "gatekeeper" residue, is mutated to a smaller amino acid, such as glycine or alanine.[1][4] This mutation creates a "hole" in the binding site that is not present in the wild-type protein.

-

The "Bump": A small molecule ligand is chemically modified to include a bulky functional group, or a "bump." This "bumped" ligand is designed to sterically complement the engineered "hole" in the mutant protein.

The result is an orthogonal ligand-protein pair where the "bumped" ligand selectively binds to the "hole"-containing mutant protein with high affinity, while being unable to bind to the wild-type protein due to steric hindrance.[1][2] This strategy has been successfully applied to various protein families, most notably kinases, and more recently, to bromodomains for targeted protein degradation.[2][5]

This compound: A "Bump & Hole" PROTAC Degrader

This compound is a first-in-class PROTAC that leverages the "Bump & Hole" strategy to achieve selective degradation of a target protein.[5][6][7] It is a heterobifunctional molecule composed of three key components:

-

A "Bumped" Ligand: A derivative of the BET bromodomain inhibitor (+)-JQ1, which has been modified with a "bump" to selectively target an engineered bromodomain.

-

An E3 Ligase Ligand: A moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[8]

-

A Linker: A chemical linker that connects the "bumped" ligand and the E3 ligase ligand.[7]

The target of this compound is not a naturally occurring protein but rather an engineered protein tag based on the first bromodomain of BRD4 (BRD4-BD1) containing a Leucine to Valine mutation at position 94 (L94V).[5][8] This L94V mutation creates the "hole" that accommodates the "bump" on the this compound molecule.

Mechanism of Action

The mechanism of action of this compound is illustrated in the signaling pathway diagram below. When introduced into cells expressing a protein of interest fused with the BRD4-BD1L94V tag, this compound forms a ternary complex between the tagged protein and the CRBN E3 ligase.[9] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This results in the potent and selective removal of the target protein from the cellular environment.

Caption: Mechanism of action for the this compound PROTAC degrader.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| DC50 | 10 nM | 6-hour treatment in cells expressing BRD4BD1 L94V fusion proteins. | [6][9] |

| DC50 | 10.2 ± 1.8 nM | 6-hour treatment, assessed by whole proteome mass spectrometry. | [6][10] |

| Degradation Half-life (T1/2) | < 43.2 min | In cells expressing BRD4BD1 L94V fusion proteins. | [9] |

Table 1: Cellular Degradation Potency of this compound

| Pharmacokinetic Parameter | Value | Dosing | Reference |

| Elimination Half-life (t1/2) | 0.515 h | 2.0 mg/kg, intravenous (IV) | [6] |

| Clearance | 21.9 mL/min/kg | 2.0 mg/kg, intravenous (IV) | [6] |

| Cmax | 6.10 μM | 10 mg/kg, intraperitoneal (IP) | [6] |

| Tmax | 0.25 h | 10 mg/kg, intraperitoneal (IP) | [6] |

| Elimination Half-life (t1/2) | 0.721 h | 10 mg/kg, intraperitoneal (IP) | [6] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Generation of Cell Lines Expressing Tagged Proteins

The generation of stable cell lines expressing a protein of interest fused to the BRD4-BD1L94V tag is the foundational step for studying the effects of this compound.

Protocol:

-

Vector Construction: The coding sequence for the protein of interest is cloned into a mammalian expression vector in-frame with the sequence for BRD4-BD1L94V. A fluorescent reporter (e.g., EGFP) can also be included to facilitate monitoring.

-

Transfection: The expression vector is transfected into the desired human cell line (e.g., HEK293T) using a suitable transfection reagent.

-

Selection: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line.

-

Validation: Expression of the fusion protein is confirmed by Western blotting and fluorescence microscopy.

Protein Degradation Assays

The primary method for quantifying the activity of this compound is to measure the reduction in the levels of the tagged protein.

Protocol (Western Blotting):

-

Cell Treatment: Stable cells expressing the tagged protein are seeded and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the protein of interest and a loading control (e.g., GAPDH).

-

Data Analysis: Band intensities are quantified using densitometry, and the level of the target protein is normalized to the loading control. The DC50 value is calculated by fitting the data to a dose-response curve.

Protocol (Whole Proteome Mass Spectrometry):

-

Sample Preparation: Cells are treated as described above, harvested, and lysed. Proteins are digested into peptides (e.g., using trypsin).

-

LC-MS/MS Analysis: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

-

Data Analysis: The abundance of the target protein in this compound-treated samples is compared to that in vehicle-treated samples to determine the extent of degradation. This method also allows for the assessment of off-target effects across the proteome.[6]

In Vivo Pharmacokinetic Studies

To assess the suitability of this compound for in vivo applications, its pharmacokinetic properties are evaluated in animal models (e.g., mice).

Protocol:

-

Compound Formulation: this compound is formulated in a suitable vehicle for intravenous (IV) and intraperitoneal (IP) administration.[6]

-

IV Formulation: 0.4 mg/mL in 5% DMSO + 5% Solutol HS15 + 90% saline.

-

IP Formulation: 1.0 mg/mL in 5% DMSO + 5% Solutol HS15 + 90% saline.

-

-

Dosing: The formulated compound is administered to mice via tail vein injection (IV) or intraperitoneal injection (IP).

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Analysis: The concentration of this compound in the plasma is quantified using LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters such as half-life, clearance, Cmax, and Tmax are calculated from the plasma concentration-time profiles.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the overall strategy.

Caption: A high-level experimental workflow for the development and validation of this compound.

Conclusion

The "Bump & Hole" strategy, as successfully implemented in the design of the PROTAC degrader this compound, represents a significant advancement in the field of chemical genetics and targeted protein degradation. This approach provides a robust and highly selective method for studying the function of specific proteins by enabling their acute and reversible removal. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to apply this powerful technology in their own drug discovery and development efforts. The favorable in vivo pharmacokinetic profile of this compound further underscores its potential as a tool for preclinical studies.[5][6]

References

- 1. Bump and hole - Wikipedia [en.wikipedia.org]

- 2. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bump and hole — Unilogia [unilogia.su]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. bio-techne.com [bio-techne.com]

- 10. medchemexpress.com [medchemexpress.com]

XY-06-007: A Technical Guide to a Selective "Bump & Hole" PROTAC for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY-06-007 is a potent and highly selective heterobifunctional proteolysis-targeting chimera (PROTAC) that exemplifies the innovative "bump-and-hole" strategy for targeted protein degradation. This molecule is engineered to specifically induce the degradation of the L94V mutant of the first bromodomain of BRD4 (BRD4BD1 L94V) by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Its exquisite selectivity for the mutant over the wild-type protein makes it a valuable tool for studying the biological consequences of targeted BRD4BD1 degradation and a promising candidate for therapeutic development in contexts where this specific mutation is relevant. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.

Introduction to Targeted Protein Degradation and the "Bump & Hole" Approach

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD physically removes the protein, offering potential advantages in terms of efficacy and overcoming resistance. PROTACs are a major class of TPD molecules, acting as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

The "bump-and-hole" strategy is a sophisticated approach to achieving high selectivity in PROTAC design. It involves introducing a "hole" into the target protein through a mutation (e.g., replacing a large amino acid with a smaller one) and designing a PROTAC with a corresponding "bump" that fits into this engineered cavity. This steric complementarity ensures that the PROTAC preferentially binds to the mutant protein, sparing the wild-type version. This compound is a prime example of this strategy, targeting the L94V mutation in BRD4BD1.

This compound: Mechanism of Action

This compound is a chimeric molecule composed of three key components:

-

A ligand for the BRD4BD1 L94V mutant: This "bumped" ligand is a derivative of the known BET inhibitor (+)-JQ1, modified to selectively bind to the "hole" created by the L94V mutation.

-

A ligand for the E3 ubiquitin ligase Cereblon (CRBN): This moiety recruits the CRBN E3 ligase complex.

-

A flexible linker: This connects the two ligands, enabling the formation of a stable ternary complex between BRD4BD1 L94V and CRBN.

The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of BRD4BD1 L94V. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line | Assay Method |

| DC50 (BRD4BD1 L94V) | 10 nM (at 6 hours) | HEK293T cells expressing BRD4BD1 L94V | Whole Proteome Mass Spectrometry |

| Selectivity | No significant degradation of wild-type BRD4 or other off-target proteins observed. | HEK293T cells | Whole Proteome Mass Spectrometry |

Table 2: Pharmacokinetic Properties

| Parameter | Value (IV Administration, 2 mg/kg) | Value (IP Administration, 10 mg/kg) |

| Cmax | - | 6.10 µM |

| Tmax | - | 0.25 h |

| Elimination Half-life (t1/2) | 0.515 h | 0.721 h |

| Clearance | 21.9 mL/min/kg | - |

| AUC | Favorable | Favorable |

| Bioavailability | Good | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the "bumped" (+)-JQ1 derivative with the Cereblon ligand via a suitable linker. While the exact, proprietary synthesis scheme is not publicly available, a general approach based on the synthesis of similar PROTACs is outlined below.

General Synthetic Strategy:

-

Synthesis of the "Bumped" (+)-JQ1 Derivative: This typically involves modifying the (+)-JQ1 scaffold to introduce a sterically larger group at a position that will interact with the engineered "hole" in the target protein. Standard organic synthesis techniques such as amide coupling and substitution reactions are employed.

-

Synthesis of the Linker-Cereblon Ligand Moiety: A linker of appropriate length and composition is attached to a Cereblon-binding molecule, such as thalidomide or its analogs. This often involves nucleophilic substitution or amide bond formation.

-

Coupling of the Two Moieties: The "bumped" JQ1 derivative is then covalently linked to the linker-Cereblon ligand moiety to yield the final this compound PROTAC. This final step is typically achieved through a robust coupling reaction, such as an amide bond formation or a "click" chemistry reaction.

Purification and Characterization: The final product is purified using techniques like high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of DC50 by Whole Proteome Mass Spectrometry

Objective: To determine the concentration of this compound required to degrade 50% of the target protein (BRD4BD1 L94V) in a cellular context.

Materials:

-

HEK293T cells stably expressing the BRD4BD1 L94V fusion protein.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

Reagents for tryptic digestion (e.g., DTT, iodoacetamide, trypsin).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Proteomics data analysis software.

Protocol:

-

Cell Seeding and Treatment:

-

Seed HEK293T-BRD4BD1 L94V cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time period (e.g., 6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the total protein concentration in each lysate using a BCA assay.

-

-

Protein Digestion:

-

Take an equal amount of protein from each sample and reduce the disulfide bonds with DTT.

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to identify and quantify peptides.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable proteomics software package to identify and quantify the relative abundance of proteins across all samples.

-

Normalize the abundance of BRD4BD1 L94V to the total protein amount or a housekeeping protein.

-

Plot the percentage of remaining BRD4BD1 L94V against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.

-

In Vivo Pharmacokinetic and Degradation Studies

Objective: To evaluate the pharmacokinetic profile of this compound and its ability to induce degradation of the target protein in an in vivo model.

Materials:

-

Animal model (e.g., mice bearing xenografts of cells expressing BRD4BD1 L94V).

-

This compound formulation for in vivo administration (e.g., in a vehicle like 5% DMSO, 5% Solutol HS 15, and 90% saline).

-

Equipment for intravenous (IV) or intraperitoneal (IP) injections.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Tissue homogenization equipment.

-

Analytical method for quantifying this compound in plasma and tissues (e.g., LC-MS/MS).

-

Methods for assessing protein levels in tissues (e.g., Western blot, immunohistochemistry).

Protocol:

-

Animal Dosing:

-

Administer this compound to the animals via the desired route (e.g., a single IV or IP injection at a specific dose, such as 2 mg/kg or 10 mg/kg).

-

-

Pharmacokinetic Analysis:

-

Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma.

-

Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.

-

-

In Vivo Degradation Assessment:

-

At the end of the study or at specific time points, euthanize the animals and collect the tumors or relevant tissues.

-

Homogenize the tissues and extract proteins.

-

Analyze the levels of BRD4BD1 L94V in the tissue lysates by Western blot or immunohistochemistry to assess the extent of degradation compared to vehicle-treated control animals.

-

Experimental and Logical Workflows

Experimental Workflow for PROTAC Evaluation

Caption: A general workflow for the evaluation of a PROTAC like this compound.

Conclusion

This compound is a powerful chemical tool that demonstrates the potential of the "bump-and-hole" strategy for developing highly selective PROTACs. Its ability to specifically degrade the BRD4BD1 L94V mutant provides a valuable means to investigate the functional consequences of targeting this specific protein variant. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the broader field of targeted protein degradation. As the field continues to evolve, the principles exemplified by this compound will undoubtedly contribute to the development of the next generation of precision medicines.

In-Depth Technical Guide: Cereblon E3 Ligase Recruitment by XY-06-007

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY-06-007 is a potent and selective "bump-and-hole" Proteolysis Targeting Chimera (PROTAC) designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a specifically engineered mutant of the first bromodomain of BRD4 (BRD4BD1 L94V). This targeted protein degradation strategy offers a powerful approach to selectively eliminate proteins with desired mutations, providing a valuable tool for studying protein function and as a potential therapeutic modality. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data regarding its efficacy.

Core Mechanism: Ternary Complex Formation

The primary function of this compound is to induce the formation of a ternary complex between the Cereblon E3 ligase and the mutant BRD4BD1 L94V protein.[1] this compound achieves this through its heterobifunctional nature, with one end binding to Cereblon and the other end specifically recognizing the "hole" created by the L94V mutation in BRD4BD1 via a "bumped" ligand derived from (+)-JQ1.[1] Once the ternary complex is formed, Cereblon, as a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the poly-ubiquitination of the BRD4BD1 L94V protein. This poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.

Caption: Signaling pathway of this compound induced degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The key performance metric for a PROTAC is its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.

| Parameter | Value | Target Protein | Assay Conditions |

| DC50 | 10 nM | BRD4BD1 L94V | 6-hour treatment |

This data is based on whole proteome mass spectrometry analysis.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of experiments involving this compound. The following sections outline the protocols for key assays used to characterize its activity.

Cellular Degradation Assay (Western Blot)

This protocol is designed to quantify the degradation of the target protein, BRD4BD1 L94V, in a cellular context.

Workflow:

Caption: Workflow for Western Blot analysis of protein degradation.

Methodology:

-

Cell Culture: Plate cells expressing the BRD4BD1 L94V fusion protein at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 6, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 value.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This biochemical assay measures the proximity of Cereblon and the target protein induced by this compound.

Workflow:

Caption: Workflow for TR-FRET based ternary complex formation assay.

Methodology:

-

Reagent Preparation:

-

Use purified, tagged recombinant proteins: for example, GST-tagged Cereblon and His-tagged BRD4BD1 L94V.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Prepare the FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) in the assay buffer.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add the tagged BRD4BD1 L94V protein and the this compound dilution series.

-

Add the tagged Cereblon protein.

-

Add the donor and acceptor antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 for ternary complex formation.

-

Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding affinity (KD) and kinetics (kon and koff) of this compound to Cereblon and the ternary complex.

Workflow:

References

- 1. A surface plasmon resonance study of the intermolecular interaction between Escherichia coli topoisomerase I and pBAD/Thio supercoiled plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Function of Brd4BD1 L94V: A Technical Guide to the Selective Degrader XY-06-007

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of XY-06-007, a potent and selective "Bump & Hole" Proteolysis Targeting Chimera (PROTAC), for studying the function of the engineered Brd4BD1 L94V mutant. By hijacking the cell's natural protein disposal machinery, this compound provides a powerful tool for the targeted degradation of the Brd4BD1 L94V protein, enabling precise investigation of its cellular roles.

Core Principles of this compound Action

This compound is a heterobifunctional molecule designed to selectively induce the degradation of proteins carrying the L94V mutation within the first bromodomain (BD1) of Brd4. This selectivity is achieved through a "bump-and-hole" strategy. The L94V mutation in Brd4BD1 creates a "hole" in the binding pocket, which is specifically recognized by a "bumped" derivative of the (+)-JQ1 ligand incorporated into this compound. The other end of this compound contains a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

This dual binding brings the Brd4BD1 L94V protein into close proximity with the E3 ligase, leading to the formation of a ternary complex. This complex formation triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted degradation approach allows for the acute and reversible depletion of the Brd4BD1 L94V protein, offering a distinct advantage over genetic knockout methods.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Cell Line | Reference |

| DC50, 6h | 10 nM | Expressing Brd4BD1 L94V | [1] |

| Dmax | >99% | AR-positive prostate cancer cells | [2] |

| Degradation Half-life (t1/2) | < 43.2 min | Not specified | [3] |

Table 1: Degradation Efficiency of this compound

| Parameter | Route | Dose | Cmax | Tmax | Elimination Half-life (t1/2) |

| Pharmacokinetics | Intravenous (IV) | 2.0 mg/kg | - | - | 0.515 h |

| Intraperitoneal (IP) | 10 mg/kg | 6.10 µM | 0.25 h | 0.721 h |

Table 2: In Vivo Pharmacokinetic Parameters of this compound[1]

Signaling Pathway and Experimental Workflow

The mechanism of this compound-mediated degradation and a typical experimental workflow for its characterization are depicted below.

Caption: Mechanism of this compound-mediated degradation of Brd4BD1 L94V.

Caption: Workflow for determining the degradation profile of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of DC50 by Western Blot

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound.

1. Cell Culture and Seeding:

-

Culture a human cell line (e.g., HEK293T) stably or transiently expressing a fusion protein of Brd4BD1 L94V (e.g., with a HiBiT tag for easier quantification).

-

Seed the cells in 12-well plates at a density that allows for logarithmic growth during the experiment.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting concentration range is from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

-

Incubate the cells for 6 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Cell Lysis:

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

4. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

5. Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the tag on the fusion protein (e.g., anti-HiBiT) or against Brd4 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) following the same procedure.

-

Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.

6. Data Analysis:

-

Quantify the band intensities for the Brd4BD1 L94V fusion protein and the loading control.

-

Normalize the Brd4BD1 L94V band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the DC50 value.

Protocol 2: Whole Proteome Mass Spectrometry for Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound across the proteome.

1. Cell Culture and Treatment:

-

Culture cells expressing Brd4BD1 L94V.

-

Treat cells with this compound at a concentration known to induce significant degradation (e.g., 10x DC50) and a vehicle control (DMSO) for a specified time (e.g., 6 hours).

2. Cell Lysis and Protein Digestion:

-

Harvest and lyse the cells as described in Protocol 1.

-

Quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling (Optional but Recommended):

-

Label the peptide samples from the different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis:

-

Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the MS/MS data.

-

Normalize the protein abundance data.

-

Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

-

The selectivity of this compound is demonstrated if only the Brd4BD1 L94V protein (and potentially a few off-targets) shows significant degradation.

Protocol 3: In Vivo Pharmacokinetic Study

This protocol describes a typical procedure for evaluating the pharmacokinetic properties of this compound in a rodent model.

1. Animal Model:

-

Use a suitable mouse or rat strain.

2. Formulation and Administration:

-

Formulate this compound in a vehicle suitable for the chosen route of administration. For example, for intravenous (IV) injection, a formulation of 5% DMSO + 5% Solutol HS15 + 90% saline can be used. For intraperitoneal (IP) injection, a similar formulation can be used at a higher concentration[1].

-

Administer this compound via the desired route (e.g., tail vein injection for IV, intraperitoneal injection for IP) at a specific dose (e.g., 2.0 mg/kg for IV, 10 mg/kg for IP)[1].

3. Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[1].

-

Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

4. Plasma Preparation and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Conclusion

This compound is a powerful and selective chemical probe for studying the function of the Brd4BD1 L94V mutant. Its ability to induce rapid and potent degradation of its target allows for precise temporal control over protein levels, enabling a wide range of functional studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this innovative tool in their investigations.

References

- 1. Selectivity Profiling of Bromodomain PROTACs Using Chemical Inducers of Proximity DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

In Vivo Applications of the Targeted Protein Degrader XY-06-007: A Technical Guide

Disclaimer: As of November 2025, publicly available data on a specific degrader designated "XY-06-007" is not available. The following technical guide is a representative example constructed to illustrate the in vivo application and evaluation of a novel targeted protein degrader, hereafter referred to as this compound. The data, protocols, and pathways presented are hypothetical and based on established principles of targeted protein degradation and preclinical drug development.

Introduction to this compound

This compound is a novel heterobifunctional targeted protein degrader. It is designed to induce the degradation of Target Protein X (TPX), a key kinase implicated in the progression of certain solid tumors. By hijacking the body's natural ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate TPX, a protein that is often overexpressed or hyperactivated in cancer and has been challenging to target with conventional inhibitors. This document outlines the in vivo characterization of this compound, including its efficacy in preclinical tumor models, its pharmacokinetic and pharmacodynamic properties, and detailed protocols for its evaluation.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to TPX and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of TPX, marking it for subsequent degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple TPX molecules by a single molecule of this compound.

In Vivo Efficacy Studies

The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) mouse model of pancreatic cancer, which harbors a known activating mutation in the TPX signaling pathway.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Tumor Growth Inhibition (%) | N/A | 65% | 92% |

| Mean Tumor Volume at Day 21 (mm³) | 1250 ± 150 | 438 ± 95 | 100 ± 45 |

| Body Weight Change (%) | +2.5% | -1.8% | -4.5% |

| TPX Degradation in Tumor (%) | 0% | 78% | 95% |

Table 1: Summary of In Vivo Efficacy of this compound in a Pancreatic Cancer PDX Model

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneous implantation of 5 mm³ tumor fragments from a TPX-mutant pancreatic PDX model into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).

-

Dosing: this compound was formulated in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Dosing was performed via oral gavage once daily for 21 days.

-

Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded twice weekly as a measure of toxicity.

-

Endpoint: At day 21, animals were euthanized, and tumors were harvested for pharmacodynamic analysis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

A single-dose PK/PD study was conducted in healthy BALB/c mice to characterize the exposure and target degradation profile of this compound.

Quantitative Data Summary

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Oral | 30 | 1250 | 2 | 8750 | 6.8 |

| IV | 5 | 2100 | 0.25 | 4200 | 5.5 |

Table 2: Pharmacokinetic Parameters of this compound

| Time Point | Spleen TPX Level (% of Control) |

| 0 h | 100% |

| 2 h | 45% |

| 8 h | 15% |

| 24 h | 25% |

| 48 h | 60% |

| 72 h | 90% |

Table 3: Pharmacodynamic Profile of TPX Degradation in Spleen

Experimental Protocol: PK/PD Study

-

Animals: Male BALB/c mice (8 weeks old).

-

Dosing: A single oral dose of 30 mg/kg this compound was administered. For the IV arm, a single 5 mg/kg dose was administered via tail vein injection.

-

Sample Collection: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Spleens were collected at 0, 2, 8, 24, 48, and 72 hours.

-

Bioanalysis: Plasma concentrations of this compound were determined by LC-MS/MS.

-

Pharmacodynamic Analysis: Spleen lysates were prepared, and TPX protein levels were quantified by Western blot, with band intensities normalized to a loading control (e.g., GAPDH).

Targeted Signaling Pathway

This compound targets the TPX kinase, a critical node in a pro-survival signaling pathway. Degradation of TPX leads to the inhibition of downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Selectivity Profile of XY-06-007: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY-06-007 is a highly selective and potent "Bump & Hole" TAG Degrader designed for the targeted degradation of proteins of interest (POIs) fused to the Brd4BD1 L94V variant tag. As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This technical guide provides an in-depth overview of the selectivity profile of this compound, the experimental protocols used to assess its specificity, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a key component of the dTAG system, a powerful chemical biology tool for inducing rapid and specific protein degradation.[2] The molecule itself is comprised of a ligand that selectively binds to the mutated bromodomain 1 (BD1) of Brd4 (L94V), known as the "hole," and a ligand for the CRBN E3 ligase, connected by a chemical linker.[1] This dual-binding capacity facilitates the formation of a ternary complex between the Brd4BD1 L94V-tagged protein and CRBN, thereby hijacking the cell's natural protein disposal machinery to eliminate the target protein.[2][3]

The "Bump & Hole" strategy is crucial for the high selectivity of this compound. The mutation in the Brd4 bromodomain (L94V) creates a "hole" that accommodates a corresponding "bump" on the this compound molecule, ensuring a high-affinity interaction with the tagged protein while minimizing binding to the wild-type Brd4 and other bromodomain-containing proteins across the proteome.[1]

Signaling Pathway and Experimental Workflow

The targeted degradation initiated by this compound follows a precise signaling cascade and can be monitored through a systematic experimental workflow.

Signaling Pathway of this compound-Mediated Degradation

Caption: Signaling pathway of this compound-mediated protein degradation.

General Experimental Workflow for Assessing Selectivity

References

Methodological & Application

Application Notes and Protocols for XY-06-007 in Cell Culture Experiments

It is not possible to provide application notes and protocols for "XY-06-007" as this identifier does not correspond to a known and publicly documented molecule or compound in the scientific literature based on the conducted search.

Extensive searches for "this compound" did not yield any specific information regarding a chemical compound with this designation being used in cell culture experiments or any other scientific context. The search results were broad and unrelated to a specific molecule for research purposes.

Therefore, without any information on the nature of "this compound," its biological target, mechanism of action, or physicochemical properties, it is impossible to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams.

To proceed, please provide the correct and full chemical name, CAS number, or any other specific identifier for the molecule of interest.

Once a specific and identifiable compound is provided, the following information could be researched and compiled to generate the requested content:

-

Introduction to the Molecule: Its chemical structure, class of compounds it belongs to, and its known or putative biological target.

-

Mechanism of Action: A detailed description of how the molecule exerts its effects at a cellular and molecular level.

-

Applications in Cell Culture: The specific research areas and experimental questions that can be addressed using this compound.

-

Quantitative Data Summary: A table summarizing key quantitative parameters from published studies, such as:

-

IC50/EC50 values in various cell lines.

-

Optimal concentration ranges for specific effects.

-

Time-course data for observed cellular responses.

-

-

Experimental Protocols: Detailed, step-by-step protocols for common cell culture-based assays involving the molecule, including but not limited to:

-

Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo).

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays).

-

Western Blotting to analyze protein expression changes.

-

Quantitative PCR (qPCR) to analyze gene expression changes.

-

Immunofluorescence to visualize cellular localization of target proteins.

-

-

Signaling Pathway Diagrams: Graphviz diagrams illustrating the signaling pathways modulated by the compound.

-

Experimental Workflow Diagrams: Graphviz diagrams outlining the overall experimental process.

Researchers, scientists, and drug development professionals are advised to ensure they have the correct identifier for any compound they intend to use in their experiments to access accurate and reliable information for their study design and execution.

Determining the Optimal Concentration of XY-06-007 for Half-Maximal Degradation (DC50) of Brd4BD1 L94V

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the half-maximal degradation concentration (DC50) of XY-06-007, a "Bump & Hole" Proteolysis Targeting Chimera (PROTAC). This compound selectively induces the degradation of the Brd4BD1 L94V mutant protein by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The protocols herein detail two common methodologies for quantifying protein degradation: traditional Western blotting and a high-throughput luminescence-based assay (HiBiT). Adherence to these protocols will enable researchers to accurately characterize the potency of this compound in a cellular context.

Introduction to this compound

This compound is a heterobifunctional degrader designed to exploit the cell's ubiquitin-proteasome system to induce the degradation of a specifically mutated form of the BRD4 protein, Brd4BD1 L94V.[1][2] It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another that specifically recognizes the L94V mutant of the first bromodomain (BD1) of BRD4.[1][2] This "bump-and-hole" strategy allows for high selectivity for the mutant protein over its wild-type counterpart.[1] By inducing the proximity of Brd4BD1 L94V and CRBN, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] Determining the DC50 is a critical step in evaluating the efficacy of PROTACs like this compound.[4]

Signaling Pathway of this compound

The mechanism of action for this compound involves hijacking the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between the target protein (Brd4BD1 L94V) and the E3 ubiquitin ligase (CRBN). This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

References

Application Notes and Protocols: In Vivo Dosing and Administration of Degrader-X

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Degrader-X is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the bromodomain-containing protein 4 (BRD4). By hijacking the body's natural ubiquitin-proteasome system, Degrader-X offers a potential therapeutic strategy for diseases driven by BRD4 overexpression, such as certain cancers. These application notes provide a comprehensive guide for researchers on the in vivo dosing and administration of Degrader-X in preclinical animal models.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 789.9 g/mol |

| Purity | >99% (HPLC) |

| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL) |

| Storage | Store at -20°C, protect from light |

In Vivo Dosing and Administration

Formulation Protocol

For in vivo administration, a fresh suspension of Degrader-X should be prepared on each day of dosing.

Materials:

-

Degrader-X powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

Weigh the required amount of Degrader-X powder.

-

Dissolve Degrader-X in DMSO to create a stock solution.

-

In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and Saline in a 40:5:55 ratio.

-

Add the Degrader-X stock solution to the vehicle to achieve the final desired concentration. The final DMSO concentration should not exceed 5% of the total volume.

-

Vortex the final formulation thoroughly before administration to ensure a homogenous suspension.

Recommended Dosing in Preclinical Models

The following table summarizes recommended starting doses for in vivo efficacy studies in mouse models. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental endpoint.

| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |

| Xenograft Mice | Intraperitoneal (IP) | 25 - 100 | Once daily | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline |

| Syngeneic Mice | Oral Gavage (PO) | 50 - 150 | Once daily | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline |

Experimental Protocols

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of Degrader-X in mice.

Workflow:

Application Notes and Protocols: Measuring the Efficacy of XY-06-007 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY-06-007 is a novel small molecule compound under investigation for its therapeutic potential. This document provides a detailed protocol for assessing the efficacy of this compound by measuring the degradation of its target protein, Target-X, and the impact on the downstream signaling Pathway-Y using Western blot analysis. This method is a fundamental technique for quantifying changes in protein levels in response to a therapeutic agent.

It is hypothesized that this compound functions as a targeted protein degrader, specifically a Proteolysis-Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This targeted protein degradation (TPD) approach offers a powerful strategy for eliminating disease-causing proteins.[1]

This protocol will detail the steps for treating cells with this compound, preparing cell lysates, performing SDS-PAGE and Western blotting to measure the levels of Target-X and a key downstream phosphorylated protein in Pathway-Y, Phospho-Protein-Z.

Signaling Pathway and Experimental Workflow

The efficacy of this compound is evaluated by its ability to degrade Target-X, which in turn inhibits the phosphorylation of Protein-Z in the hypothetical Pathway-Y.

Caption: Mechanism of this compound and its effect on the downstream Pathway-Y.

The experimental workflow to assess the efficacy of this compound is outlined below.

Caption: Western Blot experimental workflow for assessing this compound efficacy.

Experimental Protocols

Materials and Reagents

-

Cell Line: Appropriate cancer cell line expressing Target-X (e.g., HeLa, MCF-7)

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound: Stock solution in DMSO

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%)

-

Transfer Buffer: Towbin buffer

-

Membrane: PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies:

-

Rabbit anti-Target-X

-

Rabbit anti-Phospho-Protein-Z

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20)

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate

-

Imaging System: Chemiluminescence imager

Cell Treatment

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Control: Include a vehicle control (DMSO) for all experiments.

Western Blot Protocol

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane into a precast polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To probe for another protein on the same membrane, strip the membrane using a mild stripping buffer and repeat the blocking and antibody incubation steps with the next primary antibody. It is recommended to probe for the loading control last.

-

Data Presentation

The results of the Western blot analysis should be quantified by densitometry using image analysis software (e.g., ImageJ). The protein levels should be normalized to the loading control (β-actin). The data can be presented in the following tables:

Table 1: Dose-Response of this compound on Target-X and p-Protein-Z Levels

| This compound (nM) | Normalized Target-X Level (arbitrary units) | Normalized p-Protein-Z Level (arbitrary units) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Table 2: Time-Course of this compound on Target-X and p-Protein-Z Levels (at 100 nM)

| Time (hours) | Normalized Target-X Level (arbitrary units) | Normalized p-Protein-Z Level (arbitrary units) |

| 0 | 1.00 | 1.00 |

| 2 | ||

| 4 | ||

| 8 | ||

| 16 | ||

| 24 |

These tables will allow for a clear and concise presentation of the efficacy of this compound in degrading Target-X and inhibiting its downstream signaling. The results can be further visualized using bar graphs to illustrate the dose- and time-dependent effects of the compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of XY-06-007 Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction